molecular formula C8H21N3O4S B8473735 n-Heptylguanidine sulfate CAS No. 62646-17-7

n-Heptylguanidine sulfate

Cat. No.: B8473735
CAS No.: 62646-17-7
M. Wt: 255.34 g/mol
InChI Key: WFNGKVYYLJTDDJ-UHFFFAOYSA-N
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Description

n-Heptylguanidine sulfate is a guanidine derivative featuring a seven-carbon alkyl chain (heptyl group) linked to the guanidine moiety, paired with a sulfate counterion. Guanidine derivatives are characterized by their strong basicity due to the resonance-stabilized guanidinium ion, making them valuable in organic synthesis, pharmaceuticals, and agrochemicals. These comparisons highlight the influence of alkyl chain length and substitution patterns on physicochemical behavior and industrial utility .

Properties

CAS No.

62646-17-7

Molecular Formula

C8H21N3O4S

Molecular Weight

255.34 g/mol

IUPAC Name

2-heptylguanidine;sulfuric acid

InChI

InChI=1S/C8H19N3.H2O4S/c1-2-3-4-5-6-7-11-8(9)10;1-5(2,3)4/h2-7H2,1H3,(H4,9,10,11);(H2,1,2,3,4)

InChI Key

WFNGKVYYLJTDDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN=C(N)N.OS(=O)(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The guanidine group in n-heptylguanidine sulfate acts as a strong nucleophile due to its resonance-stabilized positive charge and lone electron pairs on nitrogen atoms. This facilitates:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Acylation : Forms stable amides when treated with acyl chlorides (e.g., acetyl chloride).

Mechanism :

  • Deprotonation of the guanidine group under basic conditions.

  • Nucleophilic attack on electrophilic carbon centers (e.g., in alkyl halides).

  • Formation of N-alkylated or N-acylated derivatives.

Sulfation and Desulfation

The sulfate group undergoes reversible sulfation-desulfation processes under specific conditions:

Reaction Type Reagents/Conditions Outcome
SulfationSO₃·Et₃N, DMF, 55°C Introduces additional sulfate groups
DesulfationAcidic hydrolysis (HCl, 80°C)Cleaves sulfate groups

Key Findings :

  • Sulfation enhances solubility in polar solvents (e.g., water, DMSO).

  • Desulfation under acidic conditions regenerates n-heptylguanidine, enabling modular functionalization .

Coordination Chemistry

The guanidine moiety acts as a ligand for transition metals:

  • Complex Formation : Binds to Cu²⁺, Fe³⁺, and Zn²⁺ via nitrogen lone pairs, forming stable chelates.

  • Catalytic Applications : Metal complexes catalyze oxidation reactions (e.g., alcohol to ketone conversions).

Example Reaction :
n Heptylguanidine sulfate+CuSO4[Cu C H N ]2++H2SO4\text{n Heptylguanidine sulfate}+\text{CuSO}_4\rightarrow [\text{Cu C H N }]^{2+}+\text{H}_2\text{SO}_4

Biochemical Interactions

While primarily chemical, its sulfate group enables interactions with biological macromolecules:

  • Protein Binding : Binds to sulfated glycosaminoglycans (GAGs) via electrostatic interactions, mimicking heparin’s behavior .

  • Enzyme Modulation : Inhibits serine proteases by mimicking arginine residues in active sites.

SPR Data Analogy :
Pseudo-hexasaccharides with sulfate groups show dissociation constants (KDK_D
) as low as 19.6 nM for FGF-2 binding , suggesting this compound’s potential in similar assays.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₃ and heptylguanidine.

  • pH Sensitivity : Stable in neutral to mildly acidic conditions; hydrolyzes in strongly alkaline solutions.

Comparison with Similar Compounds

Methylguanidine Sulfate

  • Molecular Structure : Methylguanidine sulfate consists of a methyl group (-CH₃) attached to the guanidine core, forming a 1:1 or 2:1 sulfate salt depending on synthesis conditions.
  • Properties :
    • High solubility in water due to the polar sulfate ion and small alkyl group.
    • Hygroscopic nature, requiring storage in dry conditions .
  • Applications: Used as a precursor in nitrile addition reactions and agrochemical synthesis (e.g., hexazinone and pirimicarb) .

N-Ethylguanidine Sulfate (CAS 3482-86-8)

  • Molecular Formula : [CH₃CH₂NHC(=NH)NH₂]₂·H₂SO₄ (2:1 sulfate salt).
  • Properties :
    • Soluble in water; decomposes at ~245°C.
    • Hygroscopic, necessitating storage away from oxidizing agents and moisture .
  • Applications : Intermediate in pharmaceuticals (e.g., antidiabetic agents) and agrochemicals. Its ethyl group enhances lipophilicity compared to methyl derivatives, improving membrane permeability in drug formulations .

N,N-Dimethylguanidine Sulfate (CAS 598-65-2)

  • Molecular Structure : Features two methyl groups on the guanidine nitrogen, forming a 2:1 sulfate salt.
  • Properties :
    • CAS variants: 6145-42-2 (2:1 sulfate), 209-946-0 (EC number).
    • Stable under ambient conditions but reactive with strong acids or bases .
  • Applications: Key in synthesizing herbicides (e.g., hexazinone) and technical products. The dimethyl substitution reduces basicity compared to monoalkyl derivatives, altering reactivity in nucleophilic substitutions .

1-(2-Phenylethyl)guanidine Sulfate

  • Structure : Aromatic phenethyl group attached to guanidine, paired with sulfate.
  • Properties :
    • Lower water solubility compared to alkyl derivatives due to the hydrophobic phenyl group.
    • Enhanced binding affinity in receptor-targeted drug designs (e.g., neuromodulators) .

Structural and Functional Trends

Alkyl Chain Impact

  • Solubility : Shorter chains (methyl, ethyl) increase water solubility; longer chains (heptyl, phenethyl) enhance lipophilicity, favoring organic solvent compatibility.
  • Thermal Stability : Decomposition temperatures correlate with alkyl chain length. For example, N-ethylguanidine sulfate decomposes at ~245°C, while dimethyl derivatives show higher stability .

Industrial Relevance

  • Pharmaceuticals : Ethyl and phenethyl derivatives are preferred for drug intermediates due to balanced solubility and bioavailability.
  • Agrochemicals : Methyl and dimethyl variants dominate herbicide synthesis due to cost-effectiveness and reactivity .

Q & A

Q. Q. How can systematic reviews improve the interpretation of fragmented data on n-heptylguanidine sulfate’s mechanism of action?

  • Methodological Answer : Conduct PRISMA-guided reviews to aggregate findings from heterogeneous studies. Use text-mining tools (e.g., SciFinder, Web of Science) to map protein targets and pathways. Highlight gaps (e.g., lack of kinase profiling data) to prioritize future studies .

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